molecular formula C20H23N3O3 B4834704 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea

Cat. No. B4834704
M. Wt: 353.4 g/mol
InChI Key: IIAFMYJXNKGSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as BRL-15572, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2002 and has since been used extensively in scientific research to study the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea acts as a competitive antagonist of the CB1 receptor, binding to the receptor and preventing the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling, which can have various effects depending on the specific physiological or pathological process being studied.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been shown to have a wide range of biochemical and physiological effects, depending on the specific process being studied. It has been shown to be effective in reducing food intake and body weight in animal models, suggesting a potential role in the treatment of obesity. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is its selectivity for the CB1 receptor, which allows for specific targeting of this receptor without interference from the CB2 receptor. This makes it a valuable tool for studying the CB1 receptor specifically. However, one limitation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is its relatively low potency compared to other CB1 receptor antagonists such as rimonabant. This can make it less effective in certain experiments where high potency is required.

Future Directions

There are many potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea could be used to study the effects of CB1 receptor blockade on these diseases and potentially identify new therapeutic targets. Another area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in combination with other drugs to enhance its effects or reduce its side effects. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea is a valuable tool for studying the endocannabinoid system and has many potential applications in scientific research.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been used extensively in scientific research to study the cannabinoid CB1 receptor and its role in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the CB1 receptor, with little or no activity at the CB2 receptor. This makes it a valuable tool for studying the CB1 receptor specifically, without interference from the CB2 receptor.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-20(22-17-7-8-18-19(13-17)26-12-11-25-18)21-16-5-3-15(4-6-16)14-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAFMYJXNKGSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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